

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene structural elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene
Cat. No.:	B1590507

[Get Quote](#)

An In-Depth Technical Guide to the Structural Elucidation of **1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene**

Introduction

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is a polysubstituted aromatic compound with the chemical formula $C_{11}H_{15}BrO_4$.^[1] As a highly functionalized benzene derivative, its unambiguous structural elucidation is critical for its application in research and development, particularly in fields such as medicinal chemistry and materials science where precise molecular architecture dictates biological activity and physical properties. This guide provides a comprehensive overview of the analytical methodologies and data interpretation required to confirm the structure of this compound, grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The causality behind experimental choices and the self-validating nature of the combined data are emphasized throughout.

Molecular Structure and Numbering

The structure of **1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene** is a hexasubstituted benzene ring. According to IUPAC nomenclature for polysubstituted benzenes, the substituents are assigned locants to give the lowest possible numbers, with alphabetical priority in the case of a tie.^{[2][3]} For clarity in spectroscopic assignments, the following numbering scheme will be used:

Caption: Structure and numbering of **1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene**, both ^1H and ^{13}C NMR, along with two-dimensional techniques like HSQC and HMBC, would provide definitive structural confirmation.

^1H NMR Spectroscopy: Predicted Data and Interpretation

The ^1H NMR spectrum is expected to show distinct signals for the methyl and methoxy protons. The absence of signals in the aromatic region (typically 6.5-8.0 ppm) would be the first indication of a fully substituted benzene ring.[\[4\]](#)

Experimental Protocol:

- Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the spectrum on a 400 MHz or higher spectrometer, co-adding at least 16 scans to ensure a good signal-to-noise ratio.[\[5\]](#)

Predicted ^1H NMR Data:

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 2.40	Singlet	3H	-CH ₃ (C6)	The methyl group is attached directly to the aromatic ring.
~ 3.80	Singlet	3H	-OCH ₃	One of the four methoxy groups, likely the one least sterically hindered.
~ 3.85	Singlet	3H	-OCH ₃	A second distinct methoxy group.
~ 3.90	Singlet	3H	-OCH ₃	A third distinct methoxy group.
~ 3.95	Singlet	3H	-OCH ₃	The fourth methoxy group, potentially the most sterically hindered or electronically differentiated.

Interpretation: The presence of four distinct singlets for the methoxy groups, each integrating to 3 protons, would indicate that the four methoxy groups are in chemically non-equivalent environments. This is consistent with the proposed structure where the electronic and steric effects of the bromine and methyl substituents prevent free rotation and create unique chemical environments for each methoxy group. The methyl group protons are expected to appear as a singlet, as there are no adjacent protons to couple with. The chemical shifts of methoxy groups in aromatic systems typically range from 3.5 to 4.0 ppm.[6]

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Experimental Protocol:

- Use the same sample prepared for ¹H NMR.
- Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for all carbon signals, including the quaternary carbons.

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~ 15.0	-CH ₃ (C6)	Aliphatic methyl carbon.
~ 61.0	-OCH ₃	Methoxy carbons, which typically appear in the 55-65 ppm range.
~ 61.2	-OCH ₃	
~ 61.5	-OCH ₃	
~ 61.8	-OCH ₃	
~ 115.0	C1-Br	The carbon bearing the bromine atom is expected to be significantly shielded compared to the other aromatic carbons.
~ 125.0	C6-CH ₃	The carbon bearing the methyl group.
~ 140-155	C2, C3, C4, C5	The four carbons bearing the methoxy groups are expected to be in the downfield region of the aromatic spectrum due to the deshielding effect of the oxygen atoms.

Interpretation: The spectrum is expected to show a total of 11 distinct carbon signals, corresponding to the 11 carbon atoms in the molecule. The upfield methyl signal, the four distinct methoxy carbon signals, and the six unique aromatic carbon signals would provide strong evidence for the proposed structure. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.

2D NMR Spectroscopy

To definitively assign the proton and carbon signals, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

Caption: Key HSQC and HMBC correlations for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and connectivity.

Experimental Protocol:

- Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion.

Predicted Mass Spectrometry Data:

m/z	Ion	Rationale
290/292	$[M]^+$	Molecular ion peak. The presence of a pair of peaks with approximately equal intensity, separated by 2 m/z units, is characteristic of a compound containing one bromine atom (due to the natural abundance of ^{79}Br and ^{81}Br isotopes). [7]
275/277	$[M - \text{CH}_3]^+$	Loss of a methyl radical from a methoxy group or the ring methyl group.
262/264	$[M - \text{CO}]^+$	Loss of carbon monoxide.
247/249	$[M - \text{CH}_3 - \text{CO}]^+$	Subsequent loss of CO from the $[M - \text{CH}_3]^+$ fragment.
211	$[M - \text{Br}]^+$	Loss of a bromine radical.

Interpretation: The most crucial observation in the mass spectrum would be the isotopic pattern of the molecular ion. The presence of two peaks of nearly equal abundance at m/z 290 and 292 would be definitive evidence for the presence of one bromine atom. The fragmentation pattern would likely involve the sequential loss of methyl radicals from the methoxy groups and the loss of the bromine atom.

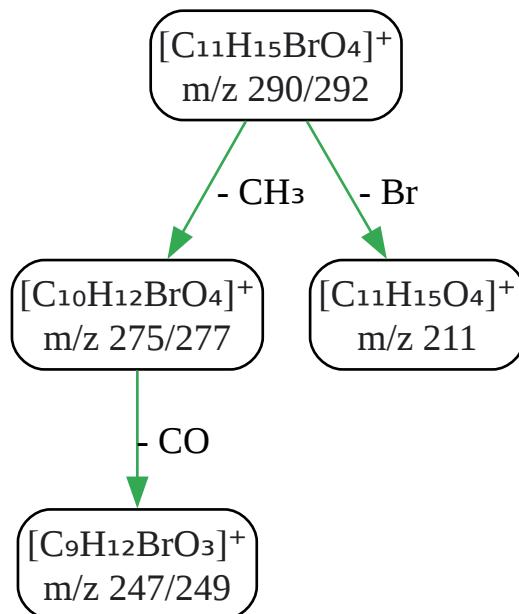


Figure 3: Proposed Mass Spectrometry Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Proposed mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

- Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
- Acquire the IR spectrum over the range of $4000-400\text{ cm}^{-1}$.

Predicted IR Data:

Wavenumber (cm ⁻¹)	Vibration	Functional Group
2950-2850	C-H stretch	Aliphatic (CH ₃ and OCH ₃)
1600-1450	C=C stretch	Aromatic ring
1275-1200	C-O stretch	Aryl ether (asymmetric)
1050-1010	C-O stretch	Aryl ether (symmetric)
600-500	C-Br stretch	Bromoalkane

Interpretation: The IR spectrum would be characterized by strong C-H stretching vibrations from the methyl and methoxy groups. The presence of aromatic C=C stretching bands would confirm the benzene ring. The most diagnostic peaks would be the strong C-O stretching bands characteristic of aryl ethers.[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) The C-Br stretch is typically weak and falls in the fingerprint region.

Proposed Synthesis

A plausible synthetic route to **1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene** would involve the bromination of the corresponding unbrominated precursor, 1,2,3,4-tetramethoxy-5-methylbenzene. This precursor could potentially be synthesized from commercially available starting materials through a series of methylation and methylation reactions. The bromination step could be achieved using a mild brominating agent like N-bromosuccinimide (NBS) to achieve regioselective monobromination.[\[11\]](#)

Conclusion

The structural elucidation of **1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene** is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. The predicted NMR, MS, and IR data presented in this guide provide a robust framework for the confirmation of its structure. Each technique offers a unique piece of the puzzle, and together they form a self-validating system that ensures the scientific integrity of the structural assignment. This comprehensive approach is indispensable for researchers and professionals in the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. ^1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. compoundchem.com [compoundchem.com]
- 7. mass spectrum of 1-bromo-2-methylpropane C₄H₉Br (CH₃)₂CHCH₂Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. rsc.org [rsc.org]
- 9. 1-BROMO-2,3,5,6-TETRAMETHYLBENZENE(1646-53-3) ^1H NMR [m.chemicalbook.com]
- 10. digibuo.uniovi.es [digibuo.uniovi.es]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- To cite this document: BenchChem. [1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene structural elucidation]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1590507#1-bromo-2-3-4-5-tetramethoxy-6-methylbenzene-structural-elucidation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com